1,2-Dichloro-9H-fluoren-9-one
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
90077-74-0 |
|---|---|
Molecular Formula |
C13H6Cl2O |
Molecular Weight |
249.09 g/mol |
IUPAC Name |
1,2-dichlorofluoren-9-one |
InChI |
InChI=1S/C13H6Cl2O/c14-10-6-5-8-7-3-1-2-4-9(7)13(16)11(8)12(10)15/h1-6H |
InChI Key |
KWQOKLILKYKIQH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C2=O)C(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Synthetic Methodologies for 1,2 Dichloro 9h Fluoren 9 One and Its Advanced Derivatives
Overview of Classical and Modern Synthetic Strategies for Fluorenones
The synthesis of fluorenones, a critical structural motif in materials science and medicinal chemistry, has evolved significantly over the years. Classical methods often rely on the oxidation of the corresponding fluorene (B118485) hydrocarbon precursors. These reactions typically employ strong oxidizing agents like chromium(VI) or permanganate (B83412) under acidic conditions. While effective, these traditional approaches can sometimes lack functional group tolerance and may require harsh reaction conditions.
Modern strategies have increasingly turned to transition-metal-catalyzed reactions, which offer milder conditions, greater efficiency, and broader substrate scope. researchgate.net Palladium catalysis, in particular, has emerged as a powerful tool for constructing the fluorenone core. organic-chemistry.org These advanced methods include carbonylative cross-coupling reactions and annulation strategies that build the tricyclic system from simpler, readily available starting materials. organic-chemistry.orgsciencepg.com These modern techniques often provide access to a wider array of substituted fluorenones, including complex derivatives that are difficult to obtain through classical oxidation.
Oxidation of Dichlorofluorene Precursors (e.g., 2,7-Dichlorofluorene)
A primary and long-standing method for the synthesis of dichlorinated fluorenones is the direct oxidation of the corresponding dichlorofluorene precursor. For instance, 2,7-Dichloro-9H-fluoren-9-one is commonly prepared by the oxidation of 2,7-Dichloro-9H-fluorene. scirp.orgontosight.ai This transformation targets the reactive methylene (B1212753) bridge at the 9-position of the fluorene core, converting it to a carbonyl group. Oxidizing agents such as chromium(VI) and potassium permanganate are frequently used for this purpose, typically in an acidic medium. scirp.orgjmaterenvironsci.com The final product, for example, 2,7-dichloro-9H-fluoren-9-one, can be identified by the appearance of a strong signal around 1712 cm⁻¹ in its FT-IR spectrum, corresponding to the C=O group, which is absent in the starting material. scirp.org
Kinetic Studies of Oxidative Pathways
Kinetic studies on the oxidation of dichlorofluorene precursors provide crucial insights into the reaction mechanism. Research on the oxidation of 2,7-dichlorofluorene (B131596) (Fl-Cl) by permanganate and chromium(VI) in acidic solutions has shown that the reactions follow a consistent kinetic profile. scirp.orgjmaterenvironsci.com The reaction exhibits first-order kinetics with respect to the concentration of the oxidant (e.g., Cr(VI) or MnO₄⁻) and a fractional-first-order dependence on the concentration of the dichlorofluorene substrate. scirp.orgjmaterenvironsci.com
This fractional order suggests that the reaction mechanism involves the formation of an intermediate complex between the oxidant and the dichlorofluorene molecule in a pre-equilibrium step before the rate-determining step occurs. sciencepg.comjmaterenvironsci.com The proposed mechanism for oxidation by alkaline hexacyanoferrate(III) also involves the formation of a 1:1 intermediate complex. sciencepg.com The rate of oxidation for halogenated fluorenes was found to follow the order: Fluorene > 2,7-diiodofluorene > 2,7-dibromofluorene (B93635) > 2,7-dichlorofluorene, indicating that the presence of electron-withdrawing chloro groups slows down the reaction compared to the unsubstituted parent compound. scirp.org
| Oxidant | Reaction Order in [Oxidant] | Reaction Order in [Fl-Cl] | Reaction Order in [H⁺] | Reference |
|---|---|---|---|---|
| Chromium(VI) | First | Fractional-First | Fractional-First | jmaterenvironsci.com |
| Permanganate (in Acid) | First | Fractional-First | Fractional-First | scirp.org |
Influence of Acidic Media on Oxidation Rates
The acidity of the reaction medium plays a significant role in the oxidation of dichlorofluorene precursors. Studies conducted in both perchloric and sulfuric acid have demonstrated that the oxidation rates are considerably influenced by the hydrogen ion concentration. scirp.org The reaction shows a fractional-first-order dependence on [H⁺], meaning the rate increases with increasing acidity. scirp.orgjmaterenvironsci.com This is because the active oxidant species is often a protonated form, such as HCrO₄⁻ in chromium(VI) oxidations, making the oxidant more powerful. jmaterenvironsci.com
A comparative study revealed that the oxidation of 2,7-dichlorofluorene by permanganate is faster in perchloric acid than in sulfuric acid. scirp.org This suggests that the nature of the acid anion can also affect the reaction kinetics. While increased acidity generally accelerates the reaction, the choice of acid is an important parameter for optimizing the synthesis. In contrast, some degradation pathways for fluorene have been shown to be more favorable under neutral to alkaline conditions. nih.gov
Palladium-Catalyzed Annulation Reactions for Substituted Fluoren-9-ones
Modern synthetic chemistry offers powerful alternatives to classical oxidation, with palladium-catalyzed reactions being at the forefront for the construction of substituted fluoren-9-ones. These methods provide an efficient route to these compounds from readily available starting materials, often avoiding the use of harsh oxidizing agents and strong mineral acids. sciencepg.com
Annulation of Arynes by 2-Haloarenecarboxaldehydes
A novel and efficient synthesis of fluoren-9-ones involves the palladium-catalyzed annulation of arynes with 2-haloarenecarboxaldehydes. sciencepg.comjmaterenvironsci.com In this method, an aryne is generated in situ from a precursor like 2-(trimethylsilyl)aryl triflate in the presence of a fluoride (B91410) source such as cesium fluoride (CsF). jmaterenvironsci.comias.ac.in This highly reactive intermediate then undergoes annulation with a 2-haloarenecarboxaldehyde, catalyzed by a palladium complex. jmaterenvironsci.com
The scope of this reaction is broad, tolerating various substituents on both the aryne and the aldehyde components. sciencepg.com For instance, the presence of an electron-withdrawing fluorine substituent on the aldehyde can improve the reaction yield. jmaterenvironsci.com The reaction proceeds effectively with different halogenated precursors, although 2-iodobenzaldehydes generally give better results than their 2-bromobenzaldehyde (B122850) counterparts. jmaterenvironsci.com
A proposed mechanism for this transformation involves several key steps. One possible pathway begins with the oxidative cyclization of a Pd(0) species with the aryne to form a palladacycle intermediate. sciencepg.com This is followed by the oxidative addition of the 2-haloarenecarboxaldehyde to form a Pd(IV) intermediate, which then undergoes reductive elimination and further steps to yield the fluoren-9-one product and regenerate the Pd(0) catalyst. sciencepg.com
| 2-Haloarenecarboxaldehyde | Aryne Precursor | Catalyst System | Yield (%) | Reference |
|---|---|---|---|---|
| 2-Iodobenzaldehyde | 2-(trimethylsilyl)phenyl triflate | Pd(dba)₂, P(o-tolyl)₃, CsF | 75 | sciencepg.com |
| 2-Iodo-4-fluorobenzaldehyde | 2-(trimethylsilyl)phenyl triflate | Pd(dba)₂, P(o-tolyl)₃, CsF | 82 | jmaterenvironsci.com |
| 2-Iodo-4,5-methylenedioxybenzaldehyde | 2-(trimethylsilyl)phenyl triflate | Pd(dba)₂, P(o-tolyl)₃, CsF | 56 | jmaterenvironsci.com |
| 1-Iodo-2-naphthaldehyde | 2-(trimethylsilyl)phenyl triflate | Pd(dba)₂, P(o-tolyl)₃, CsF | 65 | jmaterenvironsci.com |
Carbonylative C-C Bond Formation Mechanisms
Palladium-catalyzed carbonylative cyclization reactions represent another powerful strategy for synthesizing fluoren-9-ones. These methods typically involve the reaction of an o-halobiaryl with carbon monoxide (CO). organic-chemistry.org This approach allows for the formation of the central carbonyl group as part of the cyclization process. The reaction of o-halobiaryls with CO in the presence of a palladium catalyst can produce a variety of substituted fluoren-9-ones in very high yields, accommodating both electron-donating and electron-withdrawing substituents.
More advanced, multi-component strategies have also been developed. One such method enables a carbonylative multiple C-C bond formation, starting from commercially available aryl halides and arylboronic acids. organic-chemistry.org The reaction proceeds under a CO atmosphere, and a proposed mechanism suggests a sequential process. nih.gov First, a Suzuki coupling occurs between the aryl halide and the arylboronic acid to form an o-halobiaryl intermediate. This is followed by a palladium-catalyzed cyclocarbonylation reaction, where CO is inserted and the final C-C bond is formed to yield the fluorenone product. nih.gov This efficient, one-pot process demonstrates the versatility of modern palladium catalysis in constructing complex aromatic systems.
Condensation Reactions Utilizing 9H-Fluoren-9-one as a Key Intermediate
Condensation reactions are a cornerstone in the synthesis of advanced derivatives starting from 9H-fluoren-9-one and its substituted analogues. These reactions often involve the reaction of the ketone functionality at the C-9 position. For instance, 9H-fluoren-9-one can undergo condensation with phenols to produce bisphenol derivatives. rsc.org Similarly, condensation with thiosemicarbazide (B42300) in the presence of a catalytic amount of glacial acetic acid yields 2-(9H-fluoren-9-ylidene)hydrazine-1-carbothioamide, a precursor for various heterocyclic derivatives. mdpi.com
A notable example is the Knoevenagel condensation of 2,7-dichloro-9H-fluoren-4-yl derivatives with 4-chlorobenzaldehyde (B46862) in the presence of sodium hydroxide (B78521), which leads to the formation of a new carbon-carbon double bond at the 9-position. tandfonline.com Another versatile approach involves the phase-transfer-catalyzed condensation of fluorene with thiophene-2-carbaldehyde, which has been used to synthesize 2-(9H-fluoren-9-ylidenemethyl)thiophene in good yields. researchgate.net These condensation reactions provide a powerful toolkit for accessing a wide array of fluorene-based architectures with diverse functionalities.
Optimization of Reaction Parameters and Yield Enhancement
The efficiency and selectivity of synthetic routes toward 1,2-dichloro-9H-fluoren-9-one and its derivatives are highly dependent on the careful optimization of reaction parameters. Key factors that are often fine-tuned include the choice of catalysts and reagents, solvent systems, reaction temperature, and reaction time.
Role of Catalysts and Reagents in Reaction Efficiency
Catalysts and reagents play a pivotal role in dictating the outcome of synthetic transformations leading to fluorenone derivatives. For instance, in the synthesis of 9,9-bis(4-hydroxyphenyl)fluorene (B116638) from 9-fluorenone (B1672902) and phenol, bifunctional ionic liquids have been employed as efficient catalysts. rsc.org The catalyst amount is a crucial parameter, with studies showing that increasing the catalyst loading can enhance the conversion of the starting material up to a certain point, beyond which the selectivity may decrease. rsc.org
Palladium-based catalysts are extensively used in various C-C bond-forming reactions to construct the fluorenone scaffold. organic-chemistry.orgsci-hub.se For example, palladium-catalyzed annulation of arynes with 2-haloarenecarboxaldehydes provides an efficient route to fluoren-9-ones. nih.gov The choice of the palladium source and the ligand can significantly influence the reaction yield and scope. Similarly, rhodium catalysts have been utilized in the [2+2+2] cycloaddition reactions to synthesize substituted fluorenones. sci-hub.se In some cases, simple and inexpensive reagents like potassium hydroxide have been shown to be effective catalysts for the aerobic oxidation of fluorenes to fluorenones. rsc.orgresearchgate.net
The following table summarizes the impact of different catalysts on the synthesis of fluorenone derivatives:
| Catalyst/Reagent | Reaction Type | Starting Materials | Product | Yield | Reference |
| Bifunctional Ionic Liquid | Condensation | 9-Fluorenone, Phenol | 9,9-bis(4-hydroxyphenyl)fluorene | High Conversion | rsc.org |
| Pd(dba)2 / P(o-tolyl)3 | Annulation | o-Iodobenzaldehyde, Silylaryl triflate | Fluorenone | 48-82% | sci-hub.se |
| [Rh(C8H10)Cl]2 / (+/-)-BINAP | [2+2+2] Cycloaddition | Diyne, 3-acetoxy-1H-inden-1-one | Substituted fluorenone | - | sci-hub.se |
| KOH | Aerobic Oxidation | 9H-Fluorenes | 9-Fluorenones | High | rsc.orgresearchgate.net |
| Boron Trifluoride Etherate | Rearrangement/Addition | 9-(Phenylethynyl)-9H-fluoren-9-ols, 2-Aminobenzamides | (Z)-2-((2-(9H-fluoren-9-ylidene)-1-phenylethylidene)amino)benzamides | Excellent | thieme-connect.de |
Solvent Effects on Reaction Outcomes and Product Purity
The choice of solvent can profoundly impact reaction rates, yields, and the purity of the final product. In the synthesis of functionalized 9-substituted fluorene derivatives, dichloromethane (B109758) was found to be the most suitable solvent, while other solvents like acetonitrile, methanol (B129727), and toluene (B28343) did not improve the yield. thieme-connect.de For the aerobic oxidation of 9H-fluorenes to 9-fluorenones, tetrahydrofuran (B95107) (THF) is a commonly used solvent in the presence of KOH. researchgate.net In some liquid-phase oxidation methods, dimethyl sulfoxide (B87167) (DMSO) is employed as the solvent. google.com The polarity and boiling point of the solvent are critical considerations, as they can affect the solubility of reactants and the ease of product isolation and solvent recovery. google.com
Temperature and Reaction Time Control in Synthesis
Temperature and reaction time are critical parameters that require careful control to achieve optimal results in the synthesis of fluorenone derivatives. In the condensation of 9-fluorenone with phenol, increasing the reaction temperature can lead to a higher conversion of the starting material, but it may also result in reduced selectivity for the desired product. rsc.org For instance, a temperature of 110 °C was found to be optimal for achieving high conversion while maintaining good selectivity. rsc.org
The reaction time also needs to be optimized to ensure the completion of the reaction without the formation of significant side products. In the same condensation reaction, a reaction time of 2-4 hours was sufficient to achieve high conversion of 9-fluorenone. rsc.org In the palladium-catalyzed annulation of arynes, a reaction time of 12 hours at 110 °C was employed, with some reactions requiring up to 24 hours for completion. nih.gov Precise control over these parameters is essential for maximizing the yield and purity of the target compound.
Purification and Isolation Techniques for this compound
The purification and isolation of this compound and its derivatives are crucial steps to obtain the compound in high purity. Common techniques employed include crystallization, column chromatography, and distillation.
Crystallization is a widely used method for purifying solid fluorenone derivatives. Solvents such as absolute ethanol (B145695), methanol, or a mixture of benzene (B151609) and pentane (B18724) are often used for recrystallization. chemicalbook.com For instance, crude fluorenone can be purified by directional crystallization to yield a product with a purity of over 99.8%. chemicalbook.com
Column chromatography is another effective technique for separating the desired product from impurities. Silica (B1680970) gel is a common stationary phase, and the choice of eluent depends on the polarity of the compounds to be separated. For example, in the synthesis of fluoren-9-ones via palladium-catalyzed annulation, the products were isolated after column chromatography on silica gel. nih.gov
In some cases, distillation under high vacuum can be used for purification. chemicalbook.com The choice of purification method depends on the physical properties of the target compound and the nature of the impurities present.
Mechanistic Investigations of Synthetic Transformations
Understanding the reaction mechanisms involved in the synthesis of fluorenones is crucial for optimizing reaction conditions and developing new synthetic routes. Kinetic and mechanistic studies have been conducted on the chromium(VI) oxidation of fluorene and its halogenated derivatives. jmaterenvironsci.com These studies followed the reaction progress spectrophotometrically by monitoring the decay of the Cr(VI) absorbance at its maximum absorption wavelength. jmaterenvironsci.com The results confirmed a first-order dependence of the reaction on the concentration of Cr(VI). jmaterenvironsci.com
In the synthesis of functionalized 9-substituted fluorene derivatives, a plausible mechanism involving the formation of an allene (B1206475) carbocation intermediate has been proposed based on the structure of the products. thieme-connect.de Mechanistic studies on the formation of dibenzofuran (B1670420) from 9-fluorenone have been carried out using molecular orbital theory calculations, providing insights into the reaction pathways. ebi.ac.uk These mechanistic investigations contribute to a deeper understanding of the chemical transformations and pave the way for the rational design of more efficient synthetic methodologies.
Chemical Reactivity and Derivatization Strategies of 1,2 Dichloro 9h Fluoren 9 One
Reactions Involving the C-9 Ketone Functionality
The ketone group at the C-9 position is a key handle for introducing a variety of functional groups and building complex molecular architectures.
Formation of Thiosemicarbazone and Hydrazone Derivatives
The condensation reaction of the C-9 ketone of fluorenone derivatives with thiosemicarbazide (B42300) or hydrazine (B178648) hydrate (B1144303) serves as a common and efficient method to produce thiosemicarbazones and hydrazones, respectively. jmaterenvironsci.comujpronline.comnih.gov These reactions are typically carried out in a suitable solvent like ethanol (B145695), often with a catalytic amount of acid such as acetic acid to facilitate the reaction. jmaterenvironsci.comnih.gov
Thiosemicarbazones, which are sulfur-containing compounds derived from semicarbazones, and hydrazones are of significant interest due to their biological properties. ujpronline.comresearchgate.net The synthesis of fluoren-9-one thiosemicarbazones can be optimized by varying the reaction conditions, including the choice of acid catalyst (e.g., HCl, H2SO4, or glacial acetic acid), with less aqueous acids often leading to higher yields. ujpronline.com For instance, using glacial acetic acid as a catalyst in ethanol has been shown to produce excellent yields of various fluoren-9-one thiosemicarbazones. ujpronline.com
Similarly, fluorenone hydrazone derivatives can be prepared by refluxing the corresponding fluorenone with hydrazine hydrate in ethanol with a catalytic amount of acetic acid. jmaterenvironsci.com These derivatives have been explored for various applications, including as corrosion inhibitors. jmaterenvironsci.com A specific example includes the formation of 9H-fluoren-9-one, 2,7-dichloro-, (4-methoxy-{1,1′-biphenyl}-3-yl)hydrazone. google.com
Table 1: Synthesis of Thiosemicarbazone and Hydrazone Derivatives
| Starting Material | Reagent | Catalyst | Product | Reference |
| Fluorenone | Thiosemicarbazide | Glacial Acetic Acid | Fluoren-9-one thiosemicarbazone | ujpronline.com |
| 2,7-dichloro-9H-fluoren-9-one | Hydrazine hydrate | Acetic Acid | 2,7-dichloro-9H-fluoren-9-one hydrazone | jmaterenvironsci.com |
| 9H-fluoren-9-one | (4-methoxy-{1,1′-biphenyl}-3-yl)hydrazine | Not Specified | 9H-fluoren-9-one, (4-methoxy-{1,1′-biphenyl}-3-yl)hydrazone | google.com |
Synthesis of Oxime Derivatives and their Subsequent Functionalization
The ketone at the C-9 position can be readily converted to an oxime by reaction with hydroxylamine (B1172632) hydrochloride. nih.gov For example, 9H-fluoren-9-one can be treated with hydroxylamine hydrochloride in the presence of a base like sodium hydroxide (B78521) in methanol (B129727) to yield 9H-fluoren-9-one oxime. nih.gov
These oxime derivatives serve as versatile intermediates for further functionalization. A notable example is the synthesis of O-aryl-carbamoyl-oxymino-fluorene derivatives. nih.gov This involves the reaction of the 9H-fluoren-9-one oxime with various isocyanates, leading to a new class of compounds with potential biological activities. nih.gov The structural integrity of these novel derivatives is typically confirmed using spectral analysis techniques. nih.gov
Electrophilic Aromatic Substitution on the Dichlorofluorenone Core
Electrophilic aromatic substitution (EAS) is a fundamental reaction class for functionalizing aromatic rings. minia.edu.eg In the case of dichlorofluorenone, the chlorine atoms are deactivating, electron-withdrawing groups, which generally slow down the rate of electrophilic substitution compared to unsubstituted benzene (B151609). mnstate.edulumenlearning.com The position of substitution is directed by the existing substituents.
While specific examples of electrophilic aromatic substitution on 1,2-dichloro-9H-fluoren-9-one are not extensively detailed in the provided search results, the general principles of EAS on substituted aromatic rings apply. minia.edu.eg For instance, the chlorination of fluorene (B118485) itself can be achieved using reagents like manganese dioxide and hydrochloric acid in acetic anhydride. This suggests that further electrophilic attack on the dichlorofluorenone core would likely require forcing conditions and the regioselectivity would be influenced by the combined directing effects of the two chlorine atoms and the carbonyl group.
Nucleophilic Reactivity and Derivatization at Halogenated Positions
The chlorine atoms on the fluorenone ring are generally unreactive towards nucleophilic aromatic substitution (NAS) unless activated by strong electron-withdrawing groups positioned ortho or para to the halogen. masterorganicchemistry.compressbooks.pub Standard SN1 and SN2 reactions are not feasible on aryl halides due to the instability of the aryl cation and the steric hindrance for backside attack, respectively. pressbooks.pub
However, under specific conditions, nucleophilic substitution can occur. For instance, studies on 2,4-dichloro-9,9-dimethyl-9H-fluorene have shown that the chlorine atoms are susceptible to nucleophilic aromatic substitution with nucleophiles like methoxide (B1231860) under basic conditions to yield dimethoxy derivatives. vulcanchem.com This suggests that similar transformations might be possible for this compound, although the reactivity would be influenced by the specific substitution pattern. The reaction proceeds through a Meisenheimer complex, a resonance-stabilized anionic intermediate. pressbooks.pub
Knoevenagel Condensation Reactions for Elaborate Fluorenone Structures
The Knoevenagel condensation is a variation of the aldol (B89426) condensation that involves the reaction of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, in the presence of a basic catalyst. pearson.comsigmaaldrich.com This reaction is a powerful tool for forming carbon-carbon double bonds and synthesizing α,β-unsaturated compounds. sigmaaldrich.com
In the context of fluorenone derivatives, the Knoevenagel condensation provides a route to elaborate structures. For example, 1-[(2,7-dichloro-9H-fluoren-4-yl)-2-(methylselanyl)ethanol] undergoes a Knoevenagel condensation with 4-chlorobenzaldehyde (B46862) in the presence of sodium hydroxide to yield 1-[2,7-dichloro-9-(4-chlorobenzylidene)-9H-fluoren-4-yl]-2-(methylselanyl)ethanol. sci-hub.setandfonline.com This demonstrates the utility of this reaction in attaching substituted benzylidene moieties to the fluorene core, leading to more complex and potentially biologically active molecules. sci-hub.seresearchgate.net
Table 2: Knoevenagel Condensation Reaction
| Fluorene Derivative | Reagent | Catalyst | Product | Reference |
| 1-[(2,7-dichloro-9H-fluoren-4-yl)-2-(methylselanyl)ethanol] | 4-chlorobenzaldehyde | Sodium hydroxide | 1-[2,7-dichloro-9-(4-chlorobenzylidene)-9H-fluoren-4-yl]-2-(methylselanyl)ethanol | sci-hub.setandfonline.com |
| 2-dibutylamino-1-(2,7-dichloro-9H-fluoren-4-yl)ethanol | 4-chlorobenzaldehyde | Not specified | 2-dibutylamino-1-{2,7-dichloro-9-[1-(4-chlorophenyl)meth-(Z)-ylidene]-9H-fluoren-4-yl}ethanol | scite.ai |
Ring-Opening Reactions of Related Fluorene-Based Epoxides
Epoxides are versatile intermediates in organic synthesis due to the ring strain that makes them susceptible to ring-opening reactions by various nucleophiles. sci-hub.selibretexts.org This reaction can proceed via either SN1 or SN2 mechanisms, depending on the reaction conditions (acidic or basic) and the structure of the epoxide. libretexts.org
In the context of fluorene chemistry, 2-(2,7-dichloro-9H-fluoren-4-yl)oxirane is a key epoxide intermediate. The ring-opening of this epoxide with nucleophilic selenium species, generated from dimethyl diselenide and sodium borohydride, provides a method for preparing organo-selenium alcohols. sci-hub.se Specifically, this reaction yields 1-(2,7-dichloro-9H-fluoren-4-yl)-2-(methylselanyl)ethanol. sci-hub.setandfonline.com Under basic conditions, the nucleophilic attack typically occurs at the less substituted carbon of the epoxide in an SN2 fashion. libretexts.orgmasterorganicchemistry.com
In-depth Analysis of this compound Reveals Limited Specific Research
Consequently, a detailed article focusing solely on the "," as per the requested outline, cannot be generated with the required scientific accuracy and depth. The existing body of research on dichlorinated fluorenones primarily centers on other isomers, most notably 2,7-dichloro-9H-fluoren-9-one . sioc-journal.cnbldpharm.comnih.govgoogle.com
Research on related dichlorofluorenone isomers and the general fluorenone framework provides some insights into the potential reactivity of the 1,2-dichloro variant. These studies cover a range of transformations, including:
Functionalization for Targeted Molecular Structures: For other fluorenone isomers, functionalization strategies often involve leveraging the reactivity of the aromatic rings and the ketone group. Methods such as palladium-catalyzed cross-coupling reactions are employed to introduce new aryl or other functional groups at various positions on the fluorene core, leading to the synthesis of molecules with specific electronic or biological properties. nih.govsioc-journal.cn The ketone at the C-9 position can be a site for nucleophilic addition or condensation reactions, allowing for the extension of the molecular structure. researchgate.net
Investigation of Reaction Selectivity and Stereochemical Control: The control of regioselectivity is a critical aspect of fluorene chemistry, particularly during electrophilic substitution reactions like Friedel-Crafts acylation. nih.gov The directing effects of existing substituents on the aromatic rings determine the position of incoming groups. saskoer.ca Stereochemical control is also a key consideration in reactions involving the C-9 position, especially when creating chiral centers for bioactive molecules. masterorganicchemistry.com However, specific studies detailing the regioselectivity of reactions on the 1,2-dichlorinated ring system or the stereochemical outcomes of reactions involving this compound are not available.
Without dedicated studies on this compound, any attempt to create detailed research findings, data tables, and in-depth discussion for the specified subsections would be speculative and would not adhere to the standards of scientific accuracy. The electronic and steric effects of the chlorine atoms at the 1 and 2 positions would uniquely influence the compound's reactivity, making direct extrapolation from other isomers unreliable.
Further research is required to elucidate the specific chemical properties and synthetic potential of this compound.
Spectroscopic Characterization and Structural Elucidation of 1,2 Dichloro 9h Fluoren 9 One and Its Analogues
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For complex structures like dichlorinated fluorenones, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for complete structural assignment.
Proton (¹H) NMR Spectral Analysis and Chemical Shift Interpretation
Proton (¹H) NMR spectroscopy provides information on the number, environment, and coupling of hydrogen atoms in a molecule. In fluorenone derivatives, the aromatic protons typically resonate in the downfield region (δ 7.0-8.0 ppm) due to the deshielding effect of the aromatic ring currents. The exact chemical shift and multiplicity of each proton are influenced by the position of the chloro substituents.
For an analogue like 2,7-dichloro-9H-fluoren-9-one , the symmetry of the molecule simplifies the ¹H NMR spectrum. Due to the C2 axis of symmetry, there are only three distinct types of aromatic protons. In contrast, for an unsymmetrical analogue like 1,2-dichloro-9H-fluoren-9-one , six unique aromatic proton signals would be expected, each with its own characteristic chemical shift and coupling pattern, reflecting the distinct electronic environment of each proton. For instance, a proton ortho to the carbonyl group would be shifted further downfield compared to others.
Carbon (¹³C) NMR for Carbon Skeleton Elucidation
Carbon-13 (¹³C) NMR spectroscopy is crucial for mapping the carbon framework of a molecule. Each unique carbon atom gives a distinct signal, and its chemical shift provides clues about its hybridization and electronic environment. In fluorenone systems, the carbonyl carbon (C=O) is particularly characteristic, appearing significantly downfield, typically in the range of δ 190-200 ppm. acs.orgresearchgate.net
For 2,7-dichloro-9H-fluoren-9-one , the ¹³C NMR spectrum would show a reduced number of signals due to molecular symmetry. nih.gov Conversely, This compound would display 13 distinct signals for the 13 carbon atoms in its structure, as they are all chemically non-equivalent. The carbons directly bonded to chlorine atoms (C-1 and C-2) would exhibit chemical shifts influenced by the electronegativity of the chlorine, while the remaining carbon signals would be affected by a combination of inductive and resonance effects.
The table below shows representative ¹³C NMR chemical shifts for the parent compound, 9H-fluoren-9-one, and a dichlorinated analogue, illustrating the effect of substitution on the carbon skeleton.
| Compound | Carbon Position | Chemical Shift (δ ppm) |
| 9H-Fluoren-9-one | C=O | ~193.7 |
| Aromatic C | ~120-144 | |
| 2,7-Dichloro-9H-fluoren-9-one | C=O | ~192.0 |
| Aromatic C | ~121-145 |
Note: Data is compiled from various sources for fluorenone and its derivatives. acs.orgderpharmachemica.com
Advanced Two-Dimensional (2D) NMR Techniques
For complex molecules with overlapping signals in 1D NMR spectra, two-dimensional (2D) NMR techniques are essential for unambiguous structural assignment. scirp.orgresearchgate.net These experiments correlate signals from different nuclei, providing connectivity information.
COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. researchgate.net For this compound, COSY would be instrumental in tracing the connectivity of the protons on each of the benzene (B151609) rings, helping to assign the signals of adjacent protons.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon atoms to which they are directly attached. scirp.orgresearchgate.net It allows for the direct assignment of protonated carbons in the ¹³C NMR spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings, typically over two or three bonds, between protons and carbons. researchgate.net This is particularly powerful for identifying quaternary (non-protonated) carbons and for piecing together different fragments of the molecule. For instance, correlations from aromatic protons to the carbonyl carbon (C-9) would confirm the fluorenone core structure.
By combining the information from these 2D NMR experiments, a complete and unambiguous assignment of all proton and carbon signals for a complex molecule like this compound can be achieved. researchgate.net
Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification
Infrared (IR) spectroscopy probes the vibrational modes of a molecule. mdpi.com When a molecule absorbs infrared radiation, specific bonds stretch and bend at characteristic frequencies. This makes IR spectroscopy an excellent tool for identifying the functional groups present in a compound. chemsrc.com
Identification of Carbonyl Stretching Frequencies
The most prominent feature in the IR spectrum of any fluorenone derivative is the strong absorption band corresponding to the stretching vibration of the carbonyl group (C=O). weebly.comlcms.cz This peak is typically found in the region of 1680–1750 cm⁻¹. nih.gov
For the parent compound, 9H-fluoren-9-one , the C=O stretching frequency is observed around 1715-1720 cm⁻¹. The exact position of this band is sensitive to the electronic effects of substituents on the aromatic rings. In the case of 2,7-dichloro-9H-fluoren-9-one , the C=O stretch is reported at approximately 1712 cm⁻¹. scirp.org The electron-withdrawing nature of the chlorine atoms can influence the bond order of the carbonyl group, leading to shifts in its stretching frequency. Conjugation with the aromatic system generally lowers the frequency compared to a simple aliphatic ketone. The IR spectrum of this compound is expected to show a similarly strong C=O absorption in this region.
Other characteristic bands in the IR spectrum would include C-Cl stretching vibrations, aromatic C=C stretching, and C-H bending vibrations, which together provide a unique fingerprint for the molecule.
The table below presents the characteristic carbonyl stretching frequencies for fluorenone and a dichlorinated analogue.
| Compound | Functional Group | IR Stretching Frequency (cm⁻¹) |
| 9H-Fluoren-9-one | C=O | ~1715-1720 |
| 2,7-Dichloro-9H-fluoren-9-one | C=O | ~1712 scirp.org |
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight of a compound and offers structural clues based on its fragmentation pattern.
For This compound (C₁₃H₆Cl₂O), the molecular weight can be calculated based on the atomic masses of its constituent elements. The presence of two chlorine atoms results in a characteristic isotopic pattern in the mass spectrum. Chlorine has two stable isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance). This leads to three distinct peaks for the molecular ion:
[M]⁺: Containing two ³⁵Cl atoms.
[M+2]⁺: Containing one ³⁵Cl and one ³⁷Cl atom.
[M+4]⁺: Containing two ³⁷Cl atoms.
The relative intensities of these peaks ([M]⁺ : [M+2]⁺ : [M+4]⁺) are approximately 9:6:1, which is a definitive indicator for the presence of two chlorine atoms in the molecule.
The mass spectrum of the isomeric 2,7-dichloro-9H-fluoren-9-one shows a molecular ion peak [M]⁺ at m/z 248, corresponding to the species with two ³⁵Cl atoms. nih.govscirp.org The [M+2]⁺ peak appears at m/z 250, and the [M+4]⁺ peak at m/z 252, consistent with the presence of two chlorine atoms. scirp.org A similar pattern would be expected for this compound.
Electron ionization (EI) often causes the molecular ion to fragment. Common fragmentation pathways for fluorenones involve the loss of carbon monoxide (CO, 28 Da) and the loss of chlorine atoms (Cl, 35 or 37 Da), leading to characteristic fragment ions that help to confirm the structure. derpharmachemica.com
| Compound Isomer | Molecular Formula | [M]⁺ (m/z) | Key Fragment (m/z) |
| 2,7-Dichloro-9H-fluoren-9-one | C₁₃H₆Cl₂O | 248 | 150 ([M-2Cl-CO]⁺) nih.govscirp.org |
| 3,6-Dichloro-9H-fluoren-9-one | C₁₃H₆Cl₂O | 248 | 150 ([M-2Cl-CO]⁺) |
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions
Ultraviolet-visible (UV-Vis) spectroscopy is a powerful technique to probe the electronic transitions within a molecule. For this compound and its analogues, the absorption of UV-Vis light promotes electrons from lower energy molecular orbitals to higher energy ones. The primary transitions observed are π–π* and n–π* transitions, which are characteristic of molecules containing both pi bonds and non-bonding electrons, such as the carbonyl group in fluorenones. libretexts.orgupi.edu
The electronic spectrum of fluorenone derivatives is characterized by distinct absorption bands corresponding to π–π* and n–π* transitions. libretexts.orgresearchgate.net The π–π* transitions arise from the excitation of an electron from a bonding π orbital to an antibonding π* orbital. These transitions are typically intense and occur at shorter wavelengths. uomustansiriyah.edu.iqadpcollege.ac.in In contrast, the n–π* transitions involve the promotion of a non-bonding electron, primarily from the oxygen atom of the carbonyl group, to an antibonding π* orbital. libretexts.org These transitions are generally weaker in intensity and appear at longer wavelengths compared to π–π* transitions because the non-bonding (n) molecular orbitals are higher in energy than the bonding π orbitals. libretexts.org
The absorption spectra of 9-fluorenone (B1672902), the parent compound, have been studied in various solvents, revealing multiple absorption bands. researchgate.net The position and intensity of these bands are influenced by the electronic nature of substituents on the fluorene (B118485) core. For instance, the presence of electron-withdrawing groups like chlorine atoms in this compound can influence the energy levels of the molecular orbitals, thereby shifting the absorption maxima. Theoretical studies, such as those employing time-dependent density functional theory (TDDFT), have been used to calculate the electronic transition energies and corroborate experimental findings. In some fluorenone derivatives, the first singlet excited state (S1) has been identified as having π–π* character, irrespective of solvent polarity. acs.orgnih.gov
| Transition Type | General Wavelength Region | General Intensity (ε) |
| π → π | Shorter Wavelength (e.g., < 300 nm) | High (e.g., > 10,000) |
| n → π | Longer Wavelength (e.g., > 300 nm) | Low (e.g., < 1,000) |
| This table provides a generalized overview of typical characteristics for π–π and n–π* transitions in organic chromophores.* |
Solvatochromism describes the change in a substance's color, and thus its UV-Vis absorption spectrum, with a change in solvent polarity. ijcce.ac.ir This phenomenon provides valuable insights into the solute-solvent interactions and the nature of the electronic states involved in the transition. researchgate.net For fluorenone and its derivatives, the absorption bands exhibit shifts in response to varying solvent environments. researchgate.net
Generally, π–π* transitions experience a bathochromic (red) shift to longer wavelengths as solvent polarity increases. researchgate.netuomustansiriyah.edu.iq This is because the excited state of a π–π* transition is often more polar than the ground state, leading to better stabilization by polar solvents. researchgate.net Conversely, n–π* transitions typically show a hypsochromic (blue) shift to shorter wavelengths with increasing solvent polarity. researchgate.netuomustansiriyah.edu.iq The non-bonding electrons in the ground state are stabilized by interactions such as hydrogen bonding with polar protic solvents, which increases the energy gap for the transition. researchgate.net
Studies on fluorenone derivatives have utilized linear solvation energy relationships, such as the Kamlet-Taft parameters, to correlate spectral shifts with solvent properties like dipolarity/polarizability (π*), hydrogen bond acidity (α), and hydrogen bond basicity (β). researchgate.net Such analyses indicate that both non-specific dipolar interactions and specific hydrogen-bonding play significant roles in determining the position of absorption maxima. researchgate.net
Photoluminescence (PL) Spectroscopy for Emission Characteristics
Photoluminescence spectroscopy is a technique that investigates the light emitted by a substance after it has absorbed photons. libretexts.org This emission, known as fluorescence or phosphorescence, occurs when an electron in an excited state returns to a lower energy state. libretexts.org The emission spectrum provides information about the electronic structure of the excited states and the deactivation pathways available to the molecule. evidentscientific.com
For fluorenone derivatives, the emission properties are highly dependent on the molecular structure and the surrounding environment. acs.orgnih.gov The fluorescence of fluorenone itself is known to be sensitive to solvent polarity. In non-polar solvents, the fluorescence lifetime is very short (around 110 picoseconds), indicating efficient intersystem crossing (ISC) to the triplet state. However, in polar solvents, the fluorescence lifetime increases significantly (to nanoseconds), as the nature of the lowest singlet excited state (S1) changes to π–π*, which disfavors ISC.
The emission spectra of fluorenone derivatives can be influenced by the presence of substituents. For instance, the introduction of donor-acceptor groups can lead to intramolecular charge transfer (ICT) states, which often exhibit strong solvatochromism in their emission. acs.org In some cases, aggregation can play a constructive role, leading to a phenomenon known as aggregation-induced emission (AIE), where the fluorescence intensity is enhanced in the aggregated or solid state compared to in dilute solutions. pku.edu.cn
| Compound | Solvent | Excitation Max (nm) | Emission Max (nm) |
| Fluorenone | Hexane | ~330 | ~465 |
| Fluorenone | Acetonitrile | ~340 | ~530 |
| Fluorenone | Methanol (B129727) | ~340 | ~570 |
| This table shows representative photoluminescence data for the parent compound, 9-fluorenone, illustrating solvatochromic shifts. |
Photoelectron Emission Spectroscopy (PES) for Electronic Structure Probing
Photoelectron spectroscopy (PES) is a direct method for determining the ionization energies of electrons in molecules, providing fundamental information about the electronic structure. researchgate.net By irradiating a sample with high-energy photons (e.g., UV or X-rays), electrons are ejected, and their kinetic energies are measured. This allows for the determination of the binding energies of electrons in different molecular orbitals.
Studies on substituted fluorenes have shown that the π-electronic structure is significantly affected by substituents at various positions on the fluorene ring. researchgate.net These substituent-induced changes in orbital energies can be interpreted in terms of inductive and resonance effects. researchgate.net For example, electron-donating groups tend to lower ionization energies (destabilize the orbitals), while electron-withdrawing groups increase them (stabilize the orbitals).
Electrochemical Studies for Redox Properties
Electrochemical methods, particularly cyclic voltammetry (CV), are employed to investigate the redox properties of molecules, i.e., their ability to accept or donate electrons. cdnsciencepub.combeilstein-journals.org These studies provide information on the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are crucial for understanding a material's potential in electronic applications. rsc.org
For fluorenone and its derivatives, the carbonyl group makes them effective electron acceptors. acs.org Cyclic voltammetry measurements of various fluorenone derivatives typically show one or more reversible reduction waves, corresponding to the formation of stable radical anions and, in some cases, dianions. cdnsciencepub.comacs.org The half-wave reduction potentials (E1/2) are sensitive to the nature and position of substituents on the fluorene ring. cdnsciencepub.com Electron-withdrawing groups, such as nitro or cyano groups, make the reduction easier (less negative potential), indicating they are stronger electron acceptors. acs.org
The CV of many fluorenone derivatives exhibits a reversible response, indicating that the resulting radical anions are stable within the timescale of the experiment. cdnsciencepub.com The reversibility of these redox processes is a key property for applications in materials science, such as in organic electronics. beilstein-journals.orgmdpi.com The measured redox potentials can be used to estimate the LUMO and HOMO energy levels of the compounds. rsc.org
| Compound | First Reduction Potential (V vs. Ag/AgCl) |
| 2,4,7-Trinitrofluorenone | -0.42 |
| 2-Alkyl-4,7-dinitrofluorenone | -0.76 |
| This table presents example reduction potentials for substituted fluorenones, demonstrating the influence of substituents on redox properties. cdnsciencepub.com |
Computational and Theoretical Investigations of 1,2 Dichloro 9h Fluoren 9 One
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov It has become a popular tool in chemistry and materials science for its balance of accuracy and computational cost. DFT methods are instrumental in predicting a wide range of molecular properties. nih.govcond-mat.de
Geometry optimization is a computational process that seeks to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. scm.comarxiv.org This process is crucial for obtaining a stable, low-energy structure that can be used for further analysis. arxiv.org For 1,2-Dichloro-9H-fluoren-9-one, the fluorene (B118485) ring system is expected to be largely planar, a characteristic feature of the parent 9-fluorenone (B1672902) molecule. nih.govknu.ac.kr The optimization process would refine bond lengths, bond angles, and dihedral angles to achieve the most stable conformation. This is typically performed using iterative methods that calculate the energy and forces on the atoms at each step, adjusting the geometry until a convergence criterion is met. scm.com
Interactive Table: Optimized Geometry Parameters of this compound (Illustrative)
| Parameter | Value |
| C-C (aromatic) bond lengths | ~1.38 - 1.42 Å |
| C=O bond length | ~1.22 Å |
| C-Cl bond lengths | ~1.74 Å |
| C-C-C bond angles (in rings) | ~118° - 122° |
| Dihedral angles of the fluorene system | Close to 0° |
Note: The values presented are illustrative and would be precisely determined by specific DFT calculations.
The electronic structure of a molecule is fundamental to its chemical behavior. Key to this understanding are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ossila.com The HOMO represents the outermost orbital containing electrons and is associated with the molecule's ability to donate electrons, while the LUMO is the lowest energy orbital without electrons and relates to its electron-accepting ability. ossila.com
The energy difference between the HOMO and LUMO is known as the HOMO-LUMO gap, a critical parameter that influences the molecule's electronic and optical properties, including its reactivity and the wavelengths of light it can absorb. ossila.comschrodinger.com A smaller HOMO-LUMO gap generally indicates a molecule that is more easily excited and potentially more reactive. schrodinger.com For fluorenone derivatives, the HOMO-LUMO levels can be tuned by the addition of substituents. researchgate.net Electron-withdrawing groups, such as the chlorine atoms in this compound, are expected to lower the energies of both the HOMO and LUMO.
Interactive Table: Calculated Electronic Properties of this compound (Illustrative)
| Property | Energy (eV) |
| HOMO Energy | -6.5 |
| LUMO Energy | -2.5 |
| HOMO-LUMO Gap | 4.0 |
Note: These are representative values. Actual calculated energies will depend on the specific DFT functional and basis set used.
Natural Bond Orbital (NBO) analysis is a computational technique that provides a localized picture of bonding and charge distribution within a molecule. wisc.edujoaquinbarroso.com It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and chemical bonds. wisc.edu This analysis can reveal the distribution of electron density and identify significant donor-acceptor interactions between orbitals, which are indicative of intramolecular charge transfer and hyperconjugative effects. wisc.edu For this compound, NBO analysis would quantify the partial charges on each atom, highlighting the electrophilic nature of the carbonyl carbon and the effects of the electron-withdrawing chlorine substituents on the aromatic rings.
DFT calculations are a valuable tool for predicting various spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure. knu.ac.kr For instance, DFT can be used to calculate the vibrational frequencies of a molecule, which correspond to the peaks observed in an infrared (IR) spectrum. knu.ac.kr Similarly, nuclear magnetic resonance (NMR) chemical shifts can be predicted, aiding in the assignment of signals in experimental ¹H and ¹³C NMR spectra. The calculated spectroscopic data for this compound would provide a theoretical fingerprint of the molecule.
A variety of molecular descriptors derived from DFT calculations can provide quantitative insights into the chemical reactivity of a molecule. These descriptors are often based on the energies of the frontier molecular orbitals (HOMO and LUMO). masterorganicchemistry.com Some key reactivity descriptors include:
Ionization Potential (I): The energy required to remove an electron, approximated as I ≈ -E(HOMO).
Electron Affinity (A): The energy released when an electron is added, approximated as A ≈ -E(LUMO).
Electronegativity (χ): A measure of the power of an atom or group of atoms to attract electrons, calculated as χ = (I + A) / 2.
Chemical Hardness (η): A measure of resistance to change in electron distribution, calculated as η = (I - A) / 2. A larger hardness value indicates greater stability.
Chemical Softness (S): The reciprocal of hardness (S = 1 / η), indicating how easily the electron cloud can be polarized.
Electrophilicity Index (ω): A measure of the electrophilic character of a species, calculated as ω = χ² / (2η).
These descriptors for this compound would help in predicting its behavior in various chemical reactions.
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties
While DFT is primarily a ground-state theory, Time-Dependent Density Functional Theory (TD-DFT) extends its principles to describe the behavior of molecules in the presence of time-dependent external fields, such as light. mpg.dearxiv.org This makes TD-DFT a powerful method for studying electronic excited states and predicting properties like UV-visible absorption spectra. arxiv.org By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. For this compound, TD-DFT calculations would elucidate the nature of its electronic transitions, for instance, whether they are primarily π-π* or n-π* transitions, and how the chlorine substituents influence the absorption spectrum.
Molecular Dynamics (MD) Simulations
Molecular dynamics (MD) simulations are a powerful computational method used to study the time-dependent behavior of molecular systems, providing insights into their dynamic properties, conformational changes, and interactions with their environment. For this compound, MD simulations can elucidate how the molecule behaves in different solvents, interacts with biological macromolecules, or self-assembles.
For this compound, MD simulations could similarly be used to predict its interaction with various biological targets or to understand its aggregation behavior in solution, which is crucial for applications in materials science, such as in the design of organic light-emitting diodes (OLEDs). The simulations would involve placing the molecule in a simulated environment (e.g., a box of water molecules or a lipid bilayer) and calculating the forces between atoms over time using a force field. The resulting trajectory provides a detailed movie of the molecular motions, from which various properties can be calculated.
Potential Energy Surface Calculations for Reaction Mechanisms and Photochemical Processes
The potential energy surface (PES) is a fundamental concept in computational chemistry that describes the energy of a molecule as a function of its geometry. By mapping the PES, chemists can identify stable isomers, transition states, and reaction pathways. For this compound, PES calculations are essential for understanding its reactivity, reaction mechanisms, and photochemical behavior.
For instance, PES calculations can be used to study the mechanism of its synthesis, such as the electrophilic chlorination of 9H-fluoren-9-one. These calculations would identify the most likely positions for chlorine substitution and the energy barriers associated with each step of the reaction. Similarly, the photochemical properties of fluorenone derivatives, which are of interest for applications in photodynamic therapy and materials science, can be investigated by calculating the PES of the excited states. This can reveal the pathways for energy dissipation, such as fluorescence, phosphorescence, or intersystem crossing, as well as potential photochemical reaction channels.
While specific PES calculations for this compound are not extensively documented in the literature, studies on related systems demonstrate the power of this approach. For example, in a study of 2,7-disubstituted 9H-fluoren-9-one derivatives, binding free energy calculations were performed using the molecular mechanics/generalized Born surface area (MM/GBSA) method, which relies on snapshots from MD simulations to estimate the binding affinity. nih.gov This approach can be seen as a simplified application of the PES concept to ligand-protein binding.
Quantum Chemical Calculations for Thermodynamic Properties and Stability
Quantum chemical calculations are a cornerstone of modern computational chemistry, providing a means to predict the thermodynamic properties and stability of molecules with high accuracy. These calculations solve the Schrödinger equation for a given molecule to determine its electronic structure and energy. From this, a wide range of thermodynamic properties can be derived, including enthalpy of formation, entropy, and Gibbs free energy.
For this compound, quantum chemical calculations can provide valuable data that may be difficult or expensive to obtain experimentally. For example, the standard enthalpy of formation in the gas phase can be calculated using high-level theoretical methods. These calculations typically involve optimizing the molecular geometry and calculating the vibrational frequencies, which are then used to determine the zero-point vibrational energy and thermal corrections to the enthalpy.
A comprehensive study on the parent compound, 9-fluorenone, provides an excellent example of the application of quantum chemical calculations. nist.govnist.gov In this study, the molecular geometry was optimized and vibrational frequencies were calculated at the B3LYP/6-31+G(d,p) level of theory. nist.govnist.gov The calculated thermodynamic properties were found to be in excellent agreement with experimental data, demonstrating the reliability of the computational methods. nist.govnist.gov
The introduction of two chlorine atoms at the 1 and 2 positions of the fluorenone ring is expected to influence its thermodynamic properties. The chlorine atoms are electron-withdrawing and will affect the electronic distribution and stability of the molecule. Quantum chemical calculations can precisely quantify these effects. Below is a table of computed properties for 9-fluorenone and its chlorinated derivatives, illustrating the impact of chlorination.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 |
| 9-Fluorenone | C13H8O | 180.20 | 3.1 |
| 1-Chloro-9H-fluoren-9-one | C13H7ClO | 214.64 | 4.2 |
| 2,7-Dichloro-9H-fluoren-9-one | C13H6Cl2O | 249.09 | 4.4 |
| 3,6-Dichloro-9H-fluoren-9-one | C13H6Cl2O | 249.09 | 4.5 |
Data sourced from PubChem.
Validation and Benchmarking of Computational Models against Experimental Data
The accuracy and reliability of computational models are paramount for their predictive power. Therefore, it is crucial to validate and benchmark these models against experimental data whenever possible. This process involves comparing the calculated properties with those measured experimentally and, if necessary, refining the computational methodology to improve agreement.
For this compound, experimental data on its thermodynamic properties, such as its enthalpy of sublimation or heat capacity, would be invaluable for validating computational models. However, in the absence of such specific data, the extensive experimental and computational study on 9-fluorenone serves as an excellent case study for the validation process. nist.govnist.gov
In that study, the ideal-gas molar entropies of 9-fluorenone were derived from experimental measurements and compared with values calculated using statistical mechanics based on molecular geometry optimization and vibrational frequencies from density functional theory (DFT) at the B3LYP/6-31+G(d,p) level. nist.govnist.gov An excellent accord was found when a scaling factor of 0.975 was applied to the calculated frequencies, a technique commonly used to correct for the approximations inherent in the theoretical model. nist.govnist.gov This mutual validation of experimental and computational results provides confidence in the ability of the computational methods to predict the properties of related molecules, such as this compound.
The following table presents a comparison of experimental and calculated ideal-gas entropies for 9-fluorenone at various temperatures, highlighting the strong agreement that can be achieved.
| Temperature (K) | S°m(exp) / (J·K⁻¹·mol⁻¹) | S°m(calc) / (J·K⁻¹·mol⁻¹) |
| 298.15 | 347.5 | 347.4 |
| 400 | 403.2 | 403.1 |
| 500 | 455.8 | 455.7 |
| 600 | 504.4 | 504.3 |
Data adapted from the NIST study on 9-fluorenone. nist.govnist.gov
This validation process is essential for establishing the credibility of computational predictions and for guiding the development of more accurate and robust theoretical models for complex organic molecules.
Advanced Applications in Materials Science and Organic Electronics
Organic Light-Emitting Diodes (OLEDs)
The fluorene (B118485) architecture is a cornerstone in the design of materials for OLEDs. researchgate.netresearchgate.net The specific substitution pattern in 1,2-Dichloro-9H-fluoren-9-one allows for the fine-tuning of electronic and photophysical properties, making it a valuable component in various aspects of OLED technology.
Host Materials for Phosphorescent and Fluorescent Emitters
In OLEDs, the host material plays a crucial role in facilitating efficient energy transfer to the emissive dopant. Fluorene-based compounds are widely recognized for their potential as host materials due to their high triplet energy levels and good thermal stability. researchgate.netresearchgate.net The introduction of chlorine atoms in the 1 and 2 positions of the fluorenone core can further enhance these properties.
Derivatives of 9-fluorenone (B1672902) are key intermediates in the synthesis of advanced materials for OLEDs. researchgate.net For instance, the core structure can be modified to create host materials with wide energy bandgaps, which is essential for hosting high-energy blue phosphorescent emitters. The electron-withdrawing nature of the chloro-substituents can help in balancing charge injection and transport within the emissive layer, a critical factor for achieving high efficiency and long operational lifetimes in OLEDs. google.com Research into similar fluorene derivatives has shown that strategic substitution can lead to materials with high thermal stability, a desirable trait for robust OLED devices. ucla.edu
Exciplex Emission Systems
Exciplex-based OLEDs have emerged as a promising strategy for achieving high efficiency. researchgate.net An exciplex is an excited-state complex formed between an electron-donating and an electron-accepting molecule. The emission characteristics of these systems can be tuned by carefully selecting the donor and acceptor components.
While direct studies on this compound in exciplex systems are not extensively documented, its electron-accepting character, enhanced by the chlorine atoms and the ketone group, makes it a potential candidate for the acceptor component in an exciplex-forming pair. In such a system, it could be paired with a suitable electron-donating material to create an emissive exciplex. The formation of charge-transfer complexes, a phenomenon related to exciplex formation, is known to be influenced by the energy levels of the donor and acceptor molecules. researchgate.net The ability to form these complexes could lead to the development of OLEDs with tunable emission colors and improved performance metrics. researchgate.netnih.gov
Organic Semiconductors for Transistor and Photovoltaic Devices
The semiconducting properties of organic materials are at the heart of their application in transistors and photovoltaic cells. scribd.comresearchgate.net Fluorene-based compounds, including this compound, are being explored for these applications due to their potential for high charge carrier mobility and tunable electronic properties. uniba.itmdpi.com
Charge Transport Characteristics and Mobility Enhancement
The efficiency of organic field-effect transistors (OFETs) and organic photovoltaic (OPV) devices is heavily dependent on the charge transport characteristics of the organic semiconductor. The molecular structure of this compound, with its planar fluorene core, can facilitate intermolecular π-π stacking, which is crucial for efficient charge hopping between molecules. researchgate.net
The presence of chlorine atoms can influence the intermolecular interactions and the solid-state packing of the molecules, which in turn affects the charge mobility. thieme-connect.com In some fluorene-based systems, halogen substitution has been shown to enhance charge transport. thieme-connect.com Theoretical studies and experimental data on related compounds suggest that the introduction of electron-withdrawing groups can lower the Lowest Unoccupied Molecular Orbital (LUMO) energy level, which is beneficial for electron transport. researchgate.net This makes this compound a promising candidate for n-type or ambipolar organic semiconductors. The charge mobility in organic semiconductors is also influenced by the degree of crystallinity and the morphology of the thin film. uniba.it
Tuning of Electronic Properties for Device Performance
The ability to tune the electronic properties of organic semiconductors is a key advantage of these materials. For this compound, the electronic properties are primarily dictated by the fluorenone core and the chloro-substituents. The electron-withdrawing nature of both the ketone group and the chlorine atoms significantly lowers the energy levels of the frontier molecular orbitals (HOMO and LUMO). mdpi.com
This tuning of the HOMO and LUMO energy levels is critical for optimizing the performance of electronic devices. mdpi.com For example, in OPVs, the energy levels of the donor and acceptor materials must be aligned to ensure efficient charge separation at the donor-acceptor interface. researchgate.net The low-lying LUMO level of this compound makes it a potential acceptor material in bulk heterojunction solar cells when paired with a suitable polymer or small molecule donor. Similarly, in OFETs, the energy levels determine the type of charge carriers (holes or electrons) that can be transported and influence the injection of charge from the electrodes. unica.it
Influence of Film Morphology and Crystallinity on Device Functionality
The performance of organic electronic devices is not solely determined by the intrinsic properties of the individual molecules but is also strongly influenced by the collective organization of these molecules in the solid state. The morphology and crystallinity of the thin film play a critical role in device functionality. thieme-connect.com
For this compound, the planar structure of the fluorene unit promotes the formation of ordered crystalline domains. thieme-connect.com The chlorine substituents can further influence the packing arrangement through halogen bonding and other non-covalent interactions. A higher degree of crystallinity generally leads to improved charge transport due to better orbital overlap between adjacent molecules. uniba.it However, the processing conditions during film deposition (e.g., substrate temperature, solvent, and annealing) can significantly impact the resulting morphology. Therefore, controlling the film morphology is a crucial step in fabricating high-performance transistors and photovoltaic devices based on this and related organic semiconductors. unica.it
Advanced Polymeric Materials and Copolymers Incorporating Fluorenone Units
The rigid, planar structure and electron-accepting nature of the fluorenone moiety are leveraged to create polymers with tailored properties for demanding applications.
Fluorenone derivatives, including this compound, are significant as monomers and modifiers for a range of high-performance resins. lookchem.com They are incorporated into materials such as fluorenyl benzoxazine (B1645224) resins, polyesters, polycarbonates, and epoxy resins. chemicalbook.comchemicalbook.comalfa-chemistry.com The primary function of incorporating the fluorene skeleton is to enhance the thermal stability, humidity resistance, mechanical strength, and dielectric properties of the final polymer. lookchem.com
For instance, fluorene-based epoxy resins exhibit excellent heat and chemical resistance. lookchem.com However, the inherent rigidity of the fluorene structure can lead to brittleness. lookchem.com Therefore, derivatives like this compound can be used as modifiers or co-monomers to balance these properties, improving toughness while retaining the desirable characteristics of heat and chemical stability. lookchem.com Polymer modifiers, in general, are additives used to improve the functions and properties of resins, such as enhancing impact strength or stability against heat and light. nagase.com
In the field of organic electronics, the synthesis of conjugated polymers with specific, tunable properties is crucial for developing devices like organic field-effect transistors (OFETs) and organic solar cells (OSCs). researchgate.netbohrium.com Fluorene-based polymers are a major class of materials in this area due to their high charge carrier mobility and ability to form stable, soluble polymers. researchgate.net
The this compound unit can be incorporated into conjugated polymer backbones, often in an alternating donor-acceptor (D-A) architecture. researchgate.net The electron-deficient fluorenone core acts as the acceptor unit. This D-A strategy is effective for lowering the polymer's band gap, which allows for broader absorption of the solar spectrum in photovoltaic applications. researchgate.net The introduction of chlorine atoms serves multiple purposes:
It further lowers the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) due to the electron-withdrawing inductive effect of chlorine. researchgate.net
It can enhance the solubility of the resulting polymers in common organic solvents. researchgate.net
It can influence the solid-state packing of the polymer chains, which is critical for efficient charge transport. bohrium.com
The synthesis of these polymers typically involves metal-catalyzed cross-coupling reactions, such as Suzuki or Stille coupling, which efficiently form carbon-carbon bonds between aromatic monomer units. nih.govwiley-vch.de
Fluorene-Based Molecular Motors
Fluorene derivatives are fundamental components in the design of light-driven molecular rotary motors. bohrium.com These machines operate through a sequence of photochemical and thermal steps to achieve unidirectional rotation around a central double bond, often an overcrowded alkene. nih.gov 9-Fluorenone serves as a key precursor for synthesizing the stator part of these complex molecules. chemicalbook.comvitalecochem.com The fluorene unit provides a rigid, well-defined structure that is essential for the motor's rotary function. nih.gov
The function of a fluorene-based molecular motor is governed by the dynamics of its photoisomerization—the structural change that occurs upon absorption of light. This process happens on an ultrafast timescale. mdpi.com When the motor molecule absorbs a photon, it is promoted to an excited electronic state, where it rapidly relaxes through a conical intersection, leading to isomerization. nih.gov
The efficiency of this process is described by the quantum yield (φ), which is the ratio of molecules that undergo a specific photochemical event to the total number of photons absorbed. In these motors, there are distinct quantum yields for the forward (stable to metastable isomer, φs→m) and reverse (metastable to stable isomer, φm→s) photoisomerization steps. diva-portal.org Molecular dynamics simulations have provided detailed insights into these parameters. For one fluorene-based motor, the excited-state lifetime was calculated to be 1.40 ± 0.10 ps for the forward reaction and 1.77 ± 0.13 ps for the reverse. nih.gov The corresponding quantum yields were 0.92 and 0.40, respectively, providing a theoretical understanding of the photostationary state. nih.gov
Table 1: Photoisomerization Dynamics and Quantum Yields for Various Fluorene-Based Molecular Motors This table presents representative data from studies on different fluorene-based motor systems to illustrate typical values.
| Motor System/Process | Average S1 Excited-State Lifetime (ps) | Quantum Yield (φ) | Source |
| Fluorene Motor (Stable → Metastable) | 1.40 ± 0.10 | 0.92 | nih.gov |
| Fluorene Motor (Metastable → Stable) | 1.77 ± 0.13 | 0.40 | nih.gov |
| Three-Stroke Motor (EP → ZP) | 165 fs (0.165 ps) | 0.34 | mdpi.com |
| Three-Stroke Motor (ZP → EM) | 223 fs (0.223 ps) | 0.18 | mdpi.com |
| Schiff-Base Motor (Visible Light) | - | ~0.70 | mdpi.com |
Applications in Organic Spintronic Materials
Organic spintronics is an emerging field that utilizes the spin of electrons, in addition to their charge, to process and store information. Materials with unpaired electrons, known as open-shell systems, are of significant interest for these applications. vitalecochem.com
9-Fluorenone and its derivatives, such as this compound, are used as precursors in the synthesis of open-shell Chichibabin's hydrocarbons and other polycyclic aromatic hydrocarbon radicals. chemicalbook.comchemicalbook.comvitalecochem.comresearchgate.net These molecules can be designed to have a non-zero total magnetic moment, making them suitable for studying spin-spin interactions in solid-state devices. researchgate.net The synthesis often involves creating large, conjugated systems where the introduction of specific structural features, facilitated by precursors like fluorenone, can lead to the generation of stable radical species. researchgate.net
Photosensitization Agents in Chemical Transformations
A photosensitizer is a molecule that absorbs light and then transfers the energy to another molecule, initiating a chemical reaction without being consumed itself. 9-Fluorenone is known to act as a photosensitizer. chemicalbook.comvitalecochem.com For example, it can be used to generate singlet oxygen (¹O₂), a highly reactive form of oxygen, which is a powerful oxidant in various chemical transformations. uchile.cl
The efficiency of a photosensitizer is related to its ability to populate its triplet excited state upon light absorption. Fluorenone derivatives can be harnessed in photooxygenation reactions, such as the oxidation of anthracenes or the functionalization of terpenes like citronellol. uchile.cl The specific structure of the fluorenone derivative can significantly influence its efficiency in generating singlet oxygen. uchile.cl This property is also utilized in photolithography, where photosensitizers are key components in chemically amplified resist materials, enabling the formation of fine patterns with high sensitivity. google.com
Structure-Property Relationships in Dichlorofluorenone-Based Materials
The efficacy of materials derived from this compound in advanced applications is intrinsically linked to the relationships between their molecular structure and their resulting physical and electronic properties. The fluorenone core is an electron-deficient unit, and the strategic placement of two chlorine atoms at the 1 and 2 positions further enhances this electron-withdrawing nature. This inherent electronic character serves as a foundational platform for developing new materials. By systematically modifying the fluorenone skeleton, researchers can fine-tune its photophysical and electrochemical characteristics to meet the specific demands of applications in materials science and organic electronics. ujpronline.comresearchgate.net The key to unlocking the potential of these materials lies in understanding how specific structural alterations influence their behavior at a molecular level and, consequently, their performance in devices. unito.it
Influence of Molecular Structure on Photophysical Properties
The photophysical properties of fluorenone derivatives, such as their light absorption and emission characteristics, are highly sensitive to their molecular structure. The introduction of different functional groups onto the 1,2-dichlorofluorenone backbone allows for precise control over the electronic transitions within the molecule.
Research into related fluorene-based systems demonstrates that the addition of electron-donating or electron-accepting moieties can cause significant shifts in the absorption and emission spectra. For instance, incorporating strong electron-accepting cyano groups into a fluorene-based structure has been shown to lower the Lowest Unoccupied Molecular Orbital (LUMO) energy levels, which is a critical factor for tuning the emissive color and improving electron injection in organic light-emitting diodes (OLEDs). acs.org
Similarly, the choice of substituent can influence the fluorescence quantum yield (Φf), which is a measure of the efficiency of the emission process. The introduction of heavy atoms, for example, can promote intersystem crossing (ISC) from the singlet excited state to the triplet state, which can quench fluorescence but is a desirable property for developing phosphorescent emitters or photosensitizers. mdpi.com Conversely, designing molecules to have rigid and planar structures often enhances fluorescence by reducing non-radiative decay pathways. gdut.edu.cn
Steric effects, introduced by bulky substituents, also play a crucial role. They can alter the planarity of the molecule, influencing conjugation length and, therefore, the energy of photophysical transitions. Furthermore, steric hindrance can prevent close molecular packing in the solid state, which can suppress quenching effects and lead to phenomena like aggregation-induced emission (AIE), where materials become highly emissive in the aggregated or solid state. gdut.edu.cn
| Compound/Polymer | Key Structural Feature | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Optical Bandgap (Eg, eV) | Reference |
|---|---|---|---|---|---|
| PFTK | Fluorene-dithiophene polyketone | 445 (solution), 450 (film) | 560 (solution), 600 (film) | 2.36 | acs.org |
| PTK | Phenylene-dithiophene polyketone | 408 (solution), 420 (film) | 535 (solution), 560 (film) | 2.51 | acs.org |
| PBTK | Benzothiadiazole-dithiophene polyketone | 428 (solution), 445 (film) | 590 (solution), 630 (film) | 2.30 | acs.org |
| Fluorene-phenanthrene system (5a) | Cationic fluorene-phenanthrene | 210, 253, 309 (solution) | 364 (solution), 380 (film) | 3.23 | soton.ac.uk |
This table illustrates how altering the polymer backbone or molecular structure in fluorene-based systems directly impacts their absorption, emission, and energy gap.
Relationship Between Structure and Electrochemical Properties
The electrochemical properties of 1,2-dichlorofluorenone derivatives, particularly their Highest Occupied Molecular Orbital (HOMO) and LUMO energy levels, are fundamental to their function in electronic devices. These energy levels dictate the efficiency of charge injection from electrodes and charge transport through the material. The inherent electron-deficient nature of the dichlorofluorenone core results in a relatively low-lying LUMO level, making it a promising candidate for electron-transporting or host materials.
Modifying the structure allows for the precise tuning of these frontier molecular orbitals. For example, the synthesis of fluorenone-based polymers with different aromatic units in the backbone has been shown to systematically alter the HOMO and LUMO energy levels. A study on aromatic polyketones demonstrated that replacing a phenylene unit (in PTK) with a fluorene unit (in PFTK) raised the HOMO energy level from -5.50 eV to -5.30 eV and the LUMO level from -2.99 eV to -2.94 eV. acs.org This ability to engineer the bandgap and orbital energies is crucial for matching the energy levels of other materials in a multilayer device stack, thereby optimizing device performance. acs.org
The redox behavior, observed through techniques like cyclic voltammetry, provides direct insight into the stability of the material in its charged state and its propensity to accept or donate electrons. Well-defined, reversible oxidation or reduction waves are indicative of stable charge transport capabilities, a prerequisite for efficient OLEDs and organic field-effect transistors (OFETs). acs.orgresearchgate.net
| Polymer | Key Structural Feature | LUMO (eV) | HOMO (eV) | Electrochemical Bandgap (Egelec, eV) | Reference |
|---|---|---|---|---|---|
| PFTK | Fluorene-dithiophene polyketone | -2.94 | -5.30 | 2.36 | acs.org |
| PTK | Phenylene-dithiophene polyketone | -2.99 | -5.50 | 2.51 | acs.org |
| PBTK | Benzothiadiazole-dithiophene polyketone | -3.04 | -5.34 | 2.30 | acs.org |
This table demonstrates the direct correlation between the chemical structure of the polymer repeating unit and the resulting HOMO/LUMO energy levels.
Impact of Structure on Device Performance
Ultimately, the goal of understanding structure-property relationships is to rationally design materials that excel in specific applications. In the realm of organic electronics, this means translating molecular-level properties into enhanced device metrics such as efficiency, brightness, and stability.
In OLEDs, the performance is a direct consequence of the photophysical and electrochemical properties of the materials used. For instance, the development of host materials for phosphorescent OLEDs requires a high triplet energy to efficiently confine excitons on the dopant, as well as balanced charge transport to ensure the recombination zone is located within the emissive layer. Research on spiro[fluorene-9,9′-phenanthren-10′-one]-based host materials has shown that by carefully selecting donor fragments attached to the core, it is possible to achieve exceptional device performance. rsc.org In one such study, a yellow OLED employing a rationally designed host achieved a maximum external quantum efficiency (EQE) of over 27%, a testament to the power of precise molecular engineering. rsc.org
Catalytic Roles and Catalyst Design Involving 1,2 Dichloro 9h Fluoren 9 One
Fluorenone Derivatives as Ligands in Metal-Catalyzed Reactions
Fluorenone derivatives are utilized as ligands in various metal-catalyzed reactions due to their rigid structure and the presence of a carbonyl group that can coordinate with metal centers. The electronic properties of the fluorenone core can be tuned by substituents, which in turn affects the stability and reactivity of the resulting metal complex. This has led to their application in cross-coupling reactions and other significant organic transformations. mdpi.comchemrxiv.org
For instance, the fluorene (B118485) moiety, due to its electron-donating characteristics and significant steric bulk, has been employed in the design of effective phosphine (B1218219) ligands for organometallic reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. mdpi.com The development of chiral bipyridine ligands incorporating a fluorenyl group has been successful in copper-catalyzed ring-opening reactions, achieving high efficiency and stereoselectivity. chemrxiv.org
While direct studies on 1,2-Dichloro-9H-fluoren-9-one as a ligand are not extensively documented, research on similar substituted fluorenones provides insight into its potential. For example, rhodium(III)-catalyzed reactions have been used to synthesize various substituted fluorenones, including chloro-substituted derivatives. acs.org In one study, 2,3-Dichloro-7-phenyl-9H-fluoren-9-one was synthesized with a 45% yield. acs.org The synthesis of fluorenone derivatives can also be achieved through palladium-catalyzed dehydrogenative cyclization of benzophenones, demonstrating the compatibility of the fluorenone scaffold with transition metal catalysis. acs.orgnih.gov These synthetic methods highlight the interaction between fluorenone precursors and metal catalysts, suggesting that the final fluorenone product, such as the 1,2-dichloro isomer, could potentially serve as a ligand in subsequent catalytic cycles or different reactions.
Table 1: Examples of Metal-Catalyzed Synthesis of Fluorenone Derivatives This table showcases various catalytic systems used to produce fluorenone derivatives, indicating the potential for these products to act as ligands.
| Catalyst System | Reaction Type | Substrate | Product Example | Yield | Reference |
|---|---|---|---|---|---|
| Ruthenium Trichloride | [2+2+2] Cycloaddition | α,ω-diynes and alkynes | Highly substituted fluorenones | Not specified | acs.org |
| Cp*Ru(cod)Cl | [2+2+2] Cyclotrimerization | Monosubstituted diynes and terminal alkynes | 2,4-disubstituted fluorenols | Not specified | mdpi.com |
| Pd(OAc)₂ / Ag₂O | Dehydrogenative Cyclization | Benzophenone (B1666685) | Fluorenone | 85% | acs.org |
| Rhodium(III) complex | Sequential Cyclization | Enaminones and 1,3-dienes | 2,3-Dichloro-7-phenyl-9H-fluoren-9-one | 45% | acs.org |
Role of Fluorenones as Sensitizers in Photochemical Processes
Fluorenones are known to act as photosensitizers, which are molecules that can be excited by light and then transfer that energy to another molecule, initiating a photochemical reaction. acs.orgwikipedia.org This property is rooted in their electronic structure, which allows for efficient absorption of light and transition to an excited triplet state. acs.org
In a Type II photosensitized reaction, the excited photosensitizer in its triplet state reacts with ground-state triplet oxygen to produce highly reactive singlet oxygen. wikipedia.org This singlet oxygen can then react with a substrate. wikipedia.org Fluorenone (FL) is listed among various aromatic ketones that can act as a visible-light-absorbing photoorganocatalyst. acs.org
The application of photosensitizers is crucial in various fields, including photodynamic therapy and synthetic chemistry. wikipedia.org For example, benzophenone is used as a sensitizer (B1316253) to remove dithiane protecting groups via photoinduced electron transfer. acs.org While the specific photochemical properties of this compound are not detailed in the available literature, the principles of photosensitization by the parent fluorenone molecule suggest a potential role. The chlorine substituents on the aromatic ring would likely modify the absorption spectrum and the energy levels of the excited states, a phenomenon known as the heavy-atom effect, which can influence the efficiency of intersystem crossing to the triplet state. This could potentially enhance its properties as a photosensitizer.
Ultrafast photochemical processes have been studied in related chlorinated compounds like 1,2-dichloroethene, where the chlorine atoms lead to rich photochemistry following light excitation. rsc.org This suggests that the dichloro-substitution on the fluorenone scaffold could lead to complex and potentially useful photochemical behavior.
Future Research Directions and Emerging Areas for 1,2 Dichloro 9h Fluoren 9 One
Exploration of Sustainable and Green Synthetic Methodologies
The development of environmentally benign synthetic methods for 1,2-Dichloro-9H-fluoren-9-one and its derivatives is a critical area of future research. Traditional synthetic routes often involve harsh reagents and generate significant waste. researchgate.net Green chemistry approaches aim to mitigate these issues.
Key areas of exploration include:
Aerobic Oxidation: Utilizing air as the oxidant in the presence of a base like potassium hydroxide (B78521) (KOH) offers a greener alternative for the synthesis of fluorenone derivatives. researchgate.net This method has shown high efficiency and can be performed under mild conditions. researchgate.net
Continuous Flow Reactions: Process intensification using continuous flow technology can significantly improve reaction efficiency, reduce waste, and enhance safety. rsc.org This has been successfully applied to Grignard reactions for producing related fluorenol derivatives and could be adapted for dichlorofluorenone synthesis. rsc.org
Alternative Solvents: Research into replacing hazardous solvents with greener alternatives like 2-methyltetrahydrofuran (B130290) (2-MeTHF) and γ-valerolactone is crucial for sustainable synthesis. acs.org
Catalyst Development: The design of novel, reusable catalysts can improve reaction yields and reduce environmental impact. researchgate.net
A comparative look at traditional versus green synthetic approaches highlights the potential benefits:
| Feature | Traditional Batch Synthesis | Green Continuous Flow Synthesis |
| Yield | Often lower (e.g., 45%) | Significantly higher (e.g., >99%) rsc.org |
| Raw Material Cost | Higher | Reduced (e.g., by 35%) rsc.org |
| Waste Emission | Higher | Reduced (e.g., by 64%) rsc.org |
| Production Time | Longer | Reduced (e.g., by 86%) rsc.org |
| E-factor | High (e.g., 26.5882 kg/kg ) | Significantly Lower (e.g., 1.9747 kg/kg ) rsc.org |
Design and Synthesis of Novel Dichlorofluorenone Architectures for Tunable Electronic Properties
The electronic properties of fluorenone-based molecules can be precisely tuned by modifying their chemical structure. Future research will focus on creating novel architectures of this compound to achieve desired electronic characteristics for specific applications.
Strategies for tuning electronic properties include:
Substitution Effects: Introducing different functional groups onto the fluorenone core can alter its electron-donating or electron-withdrawing nature, thereby influencing its optical and electronic properties. nih.gov For instance, the electron-withdrawing nature of chlorine atoms can enhance activity in certain applications. nih.gov
Extended Conjugation: Increasing the π-conjugation of the molecule generally leads to a red-shift in absorption and emission spectra, which is desirable for applications in organic electronics. researchgate.net
Three-Dimensional Structures: Incorporating this compound into spiro-compounds or other 3D architectures can improve morphological stability and charge transport properties in thin-film devices. researchgate.netacs.org
Integration of this compound into Hybrid Organic-Inorganic Materials
Hybrid materials that combine the properties of organic molecules like this compound with inorganic nanostructures offer a promising route to novel functionalities.
Future research in this area will likely involve:
Polymer-Grafted Nanostructures: Grafting polymers derived from or incorporating this compound onto inorganic nanoparticles (e.g., ZnO, TiO2) can create materials with enhanced charge separation and transport, suitable for photovoltaic applications. theses.fr
Porous Organic-Inorganic Polymers (POIPs): Synthesizing POIPs using dichlorofluorenone derivatives can result in materials with high surface areas and controlled porosities, which are beneficial for applications in gas storage, catalysis, and supercapacitors. acs.org For example, a porous organic-inorganic polymer synthesized from 2,7-dibromo-9H-fluoren-9-one demonstrated potential for supercapacitor applications. acs.org
Core@Shell Nanostructures: Encapsulating this compound derivatives within inorganic shells, such as iron oxide nanoparticles, can enhance their properties, for instance, by improving antimicrobial activity. nih.gov
Application of Advanced Spectroscopic and Imaging Techniques for Deeper Understanding of Material Properties
A thorough understanding of the structure-property relationships in materials based on this compound is essential for their rational design. Advanced characterization techniques will play a pivotal role in this endeavor.
Key techniques and their applications include:
Two-Photon Fluorescence Microscopy (2PFM): This technique allows for high-resolution 3D imaging of biological systems with reduced photodamage, making it ideal for studying the intracellular behavior of fluorescent probes derived from dichlorofluorenone. researchgate.net
Transient Absorption Spectroscopy: This method can be used to probe the excited-state dynamics of dichlorofluorenone-based materials, providing insights into charge transfer and energy transfer processes that are crucial for optoelectronic applications.
Solid-State NMR and FTIR: These techniques are vital for confirming the chemical structure and bonding in complex materials like porous organic-inorganic polymers. acs.org
Comprehensive Computational Studies for Predictive Design and Mechanistic Insights
Computational chemistry is an indispensable tool for predicting the properties of new materials and understanding reaction mechanisms.
Future computational work on this compound will likely focus on:
Density Functional Theory (DFT) Calculations: DFT can be used to predict the geometric and electronic structures, as well as the optical and electronic properties of novel dichlorofluorenone derivatives. researchgate.net
Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the morphology and charge transport properties of thin films of dichlorofluorenone-based materials.
Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations: These hybrid methods can be employed to study the behavior of dichlorofluorenone-based probes in complex biological environments.
Expansion into New Areas of Material Science and Organic Chemistry
The versatility of the this compound scaffold opens up possibilities for its application in a wide range of new and emerging fields.
Potential new application areas include:
Organic Light-Emitting Diodes (OLEDs): Fluorene (B118485) and fluorenone derivatives are already used in OLEDs, and novel dichlorofluorenone compounds could lead to improved device performance, such as enhanced efficiency and color purity.
Photoremovable Protecting Groups: The fluorenyl group is a well-known photoremovable protecting group. nih.gov Dichloro-substituted derivatives could offer modified photochemical properties, such as altered absorption wavelengths or quantum yields.
Sensors: The fluorescent properties of fluorenone derivatives make them promising candidates for the development of chemical sensors for ions and small molecules.
Pharmaceuticals: The fluorene core is present in some existing drugs. nih.gov Further research may uncover potential biological activities of this compound and its derivatives.
Q & A
Q. How can researchers optimize the synthesis of 1,2-Dichloro-9H-fluoren-9-one to achieve high yield and purity?
Methodological Answer :
- Route Selection : Palladium-catalyzed annulation of arynes with halogenated precursors (e.g., 2-haloarenes) is a robust method for synthesizing halogenated fluorenones. This approach leverages transition-metal catalysis to form the fluorenone core efficiently .
- Purification : Recrystallization using polar aprotic solvents (e.g., DMF/ethanol mixtures) is recommended. Column chromatography (silica gel, hexane/ethyl acetate gradient) can further isolate the compound from byproducts.
- Yield Optimization : Monitor reaction temperature (typically 80–120°C) and stoichiometry of halogenating agents (e.g., Cl₂ or NCS) to avoid over-halogenation.
Q. What spectroscopic techniques are most reliable for characterizing this compound?
Methodological Answer :
- NMR Spectroscopy :
- ¹H NMR : Look for aromatic proton splitting patterns (e.g., doublets for para-substituted Cl groups). Chlorine’s electronegativity deshields adjacent protons, shifting signals downfield (δ 7.5–8.5 ppm) .
- ¹³C NMR : Carbonyl (C=O) resonance appears near δ 190–200 ppm; chlorine-substituted carbons are deshielded (δ 125–135 ppm) .
- X-Ray Crystallography : Use SHELX software for structure refinement. Chlorine atoms exhibit strong anomalous scattering, aiding in precise electron density mapping .
- Mass Spectrometry (HRMS) : Confirm molecular ion peak at m/z 228.995 ([M]⁺ for C₁₃H₇Cl₂O). Isotopic patterns (Cl₂ → M+2 peak intensity ≈ 64% of M⁺) validate halogen presence .
Advanced Research Questions
Q. How do chlorine substituents at the 1,2-positions influence the electronic properties of fluorenone derivatives?
Methodological Answer :
- Computational Analysis : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electron density. Chlorine’s electron-withdrawing effect reduces HOMO-LUMO gaps, enhancing electrophilicity. Compare with non-halogenated fluorenone (ΔE ≈ 3.5 eV vs. 3.2 eV for 1,2-dichloro derivative) .
- Experimental Validation : Use cyclic voltammetry to measure redox potentials. Chlorine substitution typically shifts reduction potentials cathodically by 0.2–0.4 V, indicating stabilized LUMO levels .
Q. How can researchers resolve contradictions in crystallographic data for halogenated fluorenones?
Methodological Answer :
- Data Collection : Use high-resolution synchrotron radiation (λ = 0.7–1.0 Å) to enhance signal-to-noise ratios for heavy atoms like chlorine .
- Refinement Strategies : Apply twin refinement in SHELXL for twinned crystals. Chlorine’s anisotropic displacement parameters (ADPs) must be carefully modeled to avoid overfitting .
- Cross-Validation : Compare with spectroscopic data (e.g., NMR coupling constants) to confirm substituent positions. For example, J-values for adjacent aromatic protons should align with X-ray-derived dihedral angles .
Q. Safety and Handling
Q. What safety protocols are critical when handling this compound?
Methodological Answer :
- PPE Requirements : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to minimize inhalation exposure .
- Storage : Store in airtight containers under inert gas (N₂/Ar) to prevent degradation. Label with hazard warnings (e.g., “Suspected Carcinogen”) .
- Waste Disposal : Neutralize with alkaline solutions (e.g., 10% NaOH) before incineration. Follow EPA guidelines for halogenated organic waste .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
